molecular formula C25H20F2N2O5S B12023757 ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12023757
M. Wt: 498.5 g/mol
InChI Key: OORMFSSYCQHBLL-ZZEZOPTASA-N
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Description

Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a complex structure with multiple functional groups, including fluorinated aromatic rings, a pyrrole ring, and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Pyrrole Ring: Starting with the condensation of 3-fluoro-4-methylbenzoyl chloride with 3-fluoroaniline to form an intermediate, followed by cyclization to form the pyrrole ring.

    Introduction of the Thiazole Ring: The intermediate is then reacted with thioamide and ethyl bromoacetate under basic conditions to form the thiazole ring.

    Final Coupling and Esterification: The final step involves coupling the pyrrole-thiazole intermediate with ethyl chloroformate to form the ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Material Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[3-(4-methylbenzoyl)-2-phenyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks fluorine atoms.

    Ethyl 2-[3-(3-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure with fewer methyl groups.

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of functional groups in ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate contributes to its unique chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

Molecular Formula

C25H20F2N2O5S

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20F2N2O5S/c1-4-34-24(33)22-13(3)28-25(35-22)29-19(14-6-5-7-16(26)10-14)18(21(31)23(29)32)20(30)15-9-8-12(2)17(27)11-15/h5-11,19,30H,4H2,1-3H3/b20-18-

InChI Key

OORMFSSYCQHBLL-ZZEZOPTASA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C2=O)C4=CC(=CC=C4)F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=CC=C4)F)C

Origin of Product

United States

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